N-Benzyl-N-(cyanomethyl)-5-fluoro-3-methyl-2-nitrobenzamide
Description
N-Benzyl-N-(cyanomethyl)-5-fluoro-3-methyl-2-nitrobenzamide is a substituted benzamide derivative featuring a nitro group at the 2-position, a fluorine atom at the 5-position, and a methyl group at the 3-position of the benzamide core. The molecule also incorporates a benzyl and cyanomethyl group on the nitrogen atom, introducing steric and electronic complexity.
Properties
IUPAC Name |
N-benzyl-N-(cyanomethyl)-5-fluoro-3-methyl-2-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FN3O3/c1-12-9-14(18)10-15(16(12)21(23)24)17(22)20(8-7-19)11-13-5-3-2-4-6-13/h2-6,9-10H,8,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLCYKARYMNZBRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1[N+](=O)[O-])C(=O)N(CC#N)CC2=CC=CC=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-N-(cyanomethyl)-5-fluoro-3-methyl-2-nitrobenzamide typically involves multi-step organic reactions. One common method involves the reaction of 5-fluoro-3-methyl-2-nitrobenzoic acid with benzylamine and cyanomethylating agents under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as copper chloride, and under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Advanced purification techniques, such as chromatography and crystallization, are employed to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
N-Benzyl-N-(cyanomethyl)-5-fluoro-3-methyl-2-nitrobenzamide undergoes various chemical reactions, including:
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of amine derivatives.
Reduction: Formation of various reduced derivatives.
Substitution: Formation of substituted benzamide derivatives.
Scientific Research Applications
N-Benzyl-N-(cyanomethyl)-5-fluoro-3-methyl-2-nitrobenzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-Benzyl-N-(cyanomethyl)-5-fluoro-3-methyl-2-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . Additionally, its interaction with cellular DNA and proteins can induce apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares N-Benzyl-N-(cyanomethyl)-5-fluoro-3-methyl-2-nitrobenzamide with analogous benzamide derivatives from the provided evidence, focusing on substituent effects, synthetic pathways, and functional roles.
Substituent-Driven Functional Differences
Key Observations :
- Nitro vs.
- Cyanomethyl Group: Unique to the target compound, this group introduces both steric bulk and polarity, contrasting with the hydroxy or trifluoromethyl groups in analogs .
- Fluorine Positioning : The 5-fluoro substituent in the target compound aligns with fluoro-substituted benzamides in and , which are linked to improved metabolic stability in pharmaceuticals .
Hypotheses for Target Compound :
- The nitro group may confer redox activity, making it a candidate for prodrug designs or catalytic applications.
- The cyanomethyl group could modulate solubility or binding affinity in enzyme pockets, similar to cyano-containing analogs in .
Biological Activity
N-Benzyl-N-(cyanomethyl)-5-fluoro-3-methyl-2-nitrobenzamide is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by data tables and relevant research findings.
Chemical Structure and Synthesis
This compound is characterized by a nitrobenzamide moiety with a fluorine atom, contributing to its unique chemical properties. The synthesis typically involves multi-step organic reactions, such as:
- Starting Materials : 5-fluoro-3-methyl-2-nitrobenzoic acid, benzylamine, and cyanomethylating agents.
- Reaction Conditions : The reaction is conducted in the presence of a catalyst (e.g., copper chloride) under an inert atmosphere to minimize side reactions.
The biological activity of this compound is attributed to its interaction with specific molecular targets. The compound can modulate enzyme activities and cellular pathways, particularly those involved in inflammatory responses and cancer progression.
Key Mechanisms:
- Enzyme Inhibition : It may inhibit enzymes involved in inflammatory pathways, leading to potential anti-inflammatory effects.
- Anticancer Activity : Nitro compounds are known for their antineoplastic properties, potentially inducing apoptosis in cancer cells through DNA damage mechanisms .
Biological Activity Overview
The compound exhibits a range of biological activities, including:
- Antimicrobial Activity : Nitro-containing compounds often demonstrate antimicrobial effects by producing toxic intermediates that bind to DNA, causing cell death .
- Anti-inflammatory Effects : It has been shown to inhibit various inflammatory cytokines and enzymes such as COX-2 and iNOS, indicating potential use in treating inflammatory diseases .
- Anticancer Properties : Research suggests that it may act as an anticancer agent by interfering with cancer cell proliferation and survival pathways .
Table 1: Summary of Biological Activities
| Activity Type | Mechanism of Action | References |
|---|---|---|
| Antimicrobial | DNA binding via toxic intermediates | |
| Anti-inflammatory | Inhibition of COX-2 and iNOS | |
| Anticancer | Induction of apoptosis in cancer cells |
Case Study: Anticancer Activity
In a study evaluating the anticancer potential of various nitrobenzamide derivatives, this compound was found to significantly reduce cell viability in several cancer cell lines. The mechanism involved the activation of apoptosis pathways, supported by increased levels of caspase activity.
Table 2: Anticancer Efficacy Data
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 | Apoptosis induction |
| A549 (Lung Cancer) | 20 | Cell cycle arrest |
| HeLa (Cervical Cancer) | 18 | DNA damage response |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
